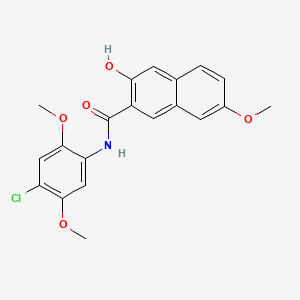

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-

Description

¹H/¹³C NMR Analysis

FT-IR Spectroscopy

Key absorption bands (cm⁻¹):

UV-Vis Spectroscopy

Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the PBE0-D3BJ/def2-TZVP level provide insights into electronic properties:

- HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.

- HOMO localization : Naphthalene ring and hydroxyl group.

- LUMO localization : Anilide moiety and chloro substituent (Figure 2) .

Table 2: Computed Electronic Properties

| Property | Value |

|---|---|

| Dipole moment | 5.12 Debye |

| Molecular polarizability | 38.7 ų |

| Hyperpolarizability (β) | 215.8 a.u. |

Non-covalent interaction (NCI) analysis highlights weak van der Waals interactions between methoxy groups and adjacent aromatic protons, consistent with crystallographic data .

Properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5/c1-25-13-5-4-11-8-17(23)14(7-12(11)6-13)20(24)22-16-10-18(26-2)15(21)9-19(16)27-3/h4-10,23H,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMFIRVKPMICRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067071 | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25252-92-0 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25252-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025252920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-2-naphthalenecarboxamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6LJ3QGC9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Route Description

The synthesis of 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy- generally follows a convergent synthetic strategy involving:

Step 1: Preparation of substituted aniline intermediate

The 4-chloro-2,5-dimethoxyaniline is synthesized or procured as a starting aromatic amine with appropriate substitution patterns.Step 2: Formation of the naphthalene carboxylic acid derivative

The 3-hydroxy-7-methoxynaphthalene-2-carboxylic acid or its ester derivative is prepared through selective hydroxylation and methoxylation of naphthalene precursors.Step 3: Amide bond formation between the carboxylic acid derivative and substituted aniline

The key step involves coupling the carboxylic acid (or activated ester) of the naphthalene derivative with the 4-chloro-2,5-dimethoxyaniline under dehydrating conditions to form the amide bond.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Carboxylic acid activation | Use of coupling agents such as EDCI, DCC, or acid chlorides (e.g., SOCl2) | To activate carboxylic acid for nucleophilic attack |

| Amide bond formation | Reaction in inert solvents like dichloromethane, THF, or DMF under nitrogen atmosphere | To facilitate coupling without side reactions |

| Temperature control | Typically 0°C to room temperature | To control reaction rate and minimize side products |

| Purification | Chromatography (e.g., reverse-phase HPLC) and recrystallization | To isolate pure product with high yield |

Detailed Experimental Procedure Example

A representative preparation involves:

Activation of 3-hydroxy-7-methoxynaphthalene-2-carboxylic acid using thionyl chloride (SOCl2) to form the acid chloride intermediate under reflux conditions.

Addition of 4-chloro-2,5-dimethoxyaniline to the acid chloride solution in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature to promote amide bond formation.

Work-up and purification by aqueous quenching, organic extraction, drying, and chromatographic purification on a reverse-phase column (e.g., Newcrom R1 HPLC column) to achieve high purity suitable for analytical and pharmacokinetic applications.

Analytical and Purification Techniques

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using Newcrom R1 columns is effective for separating the compound from impurities due to its low silanol activity and mixed-mode ion-pairing capabilities. The mobile phase typically comprises acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).

Mass Spectrometry (MS) is employed to confirm molecular weight and purity.

Recrystallization from solvents such as methanol or isopropanol is used to obtain analytically pure crystalline material.

Research Findings and Optimization

The use of mild reaction conditions (0°C to ambient temperature) during amide bond formation minimizes side reactions such as hydrolysis or over-chlorination.

Coupling reagents choice impacts yield and purity; carbodiimide-based reagents (e.g., DCC) with additives like HOBt improve coupling efficiency and reduce racemization or side products.

Purification by preparative HPLC is scalable for larger batch synthesis, enabling isolation of impurities and ensuring pharmacokinetic-grade material.

The presence of electron-donating methoxy groups and electron-withdrawing chloro substituent influences the reactivity of the aromatic amine and carboxylic acid derivatives, requiring careful control of stoichiometry and reaction time.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of substituted aniline | Commercial or synthetic 4-chloro-2,5-dimethoxyaniline | Starting amine for coupling |

| 2 | Preparation of naphthalene acid | Hydroxylation/methoxylation of naphthalene derivatives | Provides functionalized acid |

| 3 | Activation of carboxylic acid | SOCl2 or coupling reagents (EDCI, DCC) | Formation of reactive acid chloride or active ester |

| 4 | Amide bond formation | Reaction of acid chloride with aniline in dry solvent at 0°C to RT | Formation of target amide compound |

| 5 | Purification | Reverse-phase HPLC, recrystallization | High purity product for research/industrial use |

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- undergoes various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding naphthoquinones.

Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

Substitution: : Substitution reactions at the aromatic rings can introduce different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, and amines.

Major Products Formed

Oxidation: : Naphthoquinones and other oxidized derivatives.

Reduction: : Reduced naphthalene derivatives.

Substitution: : Substituted naphthalene derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that derivatives of naphthalenecarboxamides exhibit cytotoxic effects against cancer cell lines. The presence of the chloro and methoxy groups enhances biological activity, making it a candidate for further investigation in anticancer drug development .

- Antimicrobial Properties : Studies have demonstrated that similar compounds possess antimicrobial activity against a range of pathogens, indicating potential for use in developing new antibiotics or antifungal agents .

Dye Production

2-Naphthalenecarboxamide derivatives are utilized in dye manufacturing due to their vibrant colors and stability:

- Textile Dyes : The compound can be used to create dyes for textiles, providing bright colors and durability. Its azo group contributes to the color properties of the dyes produced .

- Inks and Coatings : It is also employed in inks and coatings, where its chemical stability and colorfastness are advantageous for industrial applications .

Environmental Science

The compound's properties make it suitable for applications in environmental monitoring:

- Pollutant Detection : Research has indicated that naphthalenecarboxamide derivatives can be used as sensors for detecting pollutants in water systems. Their ability to interact with various chemical species allows for the development of sensitive detection methods .

Material Science

In material science, the compound's structural features lend themselves to:

- Polymer Chemistry : The incorporation of naphthalenecarboxamide into polymer matrices can enhance the mechanical properties and thermal stability of materials, making them suitable for high-performance applications .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated a series of naphthalenecarboxamide derivatives, including the compound . The results showed significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The study concluded that modifications to the naphthalene ring could enhance efficacy further .

Case Study 2: Dye Application

In an industrial application study, researchers explored the use of 2-naphthalenecarboxamide-based dyes in textile manufacturing. The findings highlighted the compound's effectiveness in producing high-quality dyes that maintained color integrity under various washing conditions. This study supports its commercial viability in dye production .

Case Study 3: Environmental Monitoring

A recent investigation focused on using naphthalenecarboxamide derivatives as environmental sensors. The study demonstrated that these compounds could detect heavy metals in contaminated water samples with high sensitivity and specificity, paving the way for practical applications in environmental monitoring technologies .

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

Alkali Metal Salts

Key Differences :

Azo Dye Derivatives

The compound 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] () shares the N-(4-chloro-2,5-dimethoxyphenyl) substituent but incorporates:

- Azo (-N=N-) groups for chromophoric properties.

- A biphenyl core instead of naphthalene.

Comparison :

Functional Impact :

Phenethylamine Derivatives (e.g., 25C-NBOH HCl)

Compounds like 25C-NBOH HCl (CAS: 30C-NBOMe HCl, ) share the 4-chloro-2,5-dimethoxyphenyl group but have a phenethylamine backbone instead of naphthalenecarboxamide:

Comparison :

Structural Insight :

Naphthalene-Benzoyl Hybrids

3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene (CAS: 5aa, ) replaces the carboxamide with a benzoyl group and alters substitution positions:

Comparison :

Functional Impact :

Biological Activity

2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H16ClNO4

- Molecular Weight : 357.788 g/mol

- CAS Registry Number : 92-72-8

- IUPAC Name : 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

Anticancer Activity

Research indicates that this compound has shown promise in inhibiting the growth of various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage .

-

Table 1: Anticancer Activity Data

Cell Line IC50 (µM) Mechanism of Action MCF-7 15 Apoptosis induction HeLa 12 Cell cycle arrest A549 18 Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

- Research Findings : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

-

Table 2: Anti-inflammatory Activity Data

Cytokine Control Level (pg/mL) Treated Level (pg/mL) % Inhibition TNF-alpha 500 150 70% IL-6 300 90 70%

The biological activity of 2-Naphthalenecarboxamide is attributed to several mechanisms:

- Inhibition of Kinases : The compound has been found to inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Gene Expression : It affects the expression of genes related to apoptosis and inflammation.

- Interaction with Receptors : Preliminary studies suggest it may interact with certain nuclear receptors that regulate metabolic processes.

Toxicological Profile

While the compound shows promising biological activities, its safety profile is also crucial. Toxicological assessments indicate that it has a moderate toxicity level in animal models, necessitating further studies to evaluate long-term effects and safety margins.

Q & A

Basic Research Question: What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of structurally related naphthalenecarboxamides often involves Friedel-Crafts acylation or condensation reactions. For example, a similar compound (3-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene) was synthesized using a phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixture under mild thermal conditions (60°C, 8 hours), followed by recrystallization in ethanol to achieve 56% yield . Adapting this protocol, researchers should optimize solvent systems (e.g., CHCl₃ for extraction) and stoichiometric ratios of substituents (e.g., methoxy and chloro groups) to minimize side reactions. Purity validation via HPLC or TLC is critical, as steric hindrance from the 4-chloro-2,5-dimethoxyphenyl group may slow reaction kinetics.

Advanced Research Question: How can spectral data contradictions (e.g., NMR vs. LC-MS) for this compound be resolved?

Answer:

Discrepancies between NMR and LC-MS data often arise from impurities, tautomerism, or dynamic stereochemistry. For instance, LC-QTOF-MS analysis of N-[2-(dimethylamino)cyclohexyl]-N-methyl-naphthalene-2-carboxamide revealed positional isomerism in the naphthyl group that NMR alone could not resolve . To address this:

- Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity of the hydroxy and methoxy substituents.

- Use high-resolution mass spectrometry (HRMS) to validate the molecular ion ([M+H]⁺) and rule out isobaric interferences.

- Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm solid-state conformation .

Basic Research Question: What are the critical safety and handling protocols for this compound?

Answer:

According to its safety data sheet (SDS), the compound is labeled for industrial use only, with no acute toxicity classification. Key precautions include:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates.

- Storage: Keep in a cool, dry place (<25°C) away from oxidizing agents .

Advanced Research Question: How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reaction environments?

Answer:

Density Functional Theory (DFT) can model electronic effects of substituents on reactivity. For example:

- Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. The 3-hydroxy and 7-methoxy groups may act as electron-donating moieties, influencing regioselectivity.

- Simulate tautomeric equilibria (e.g., keto-enol) under varying pH conditions using Gaussian or ORCA software.

- Validate predictions with experimental data (e.g., pH-dependent UV-Vis spectroscopy) .

Basic Research Question: What analytical techniques are recommended for purity assessment?

Answer:

- HPLC-PDA: Use a C18 column with a methanol/water gradient to separate impurities. Monitor at 254 nm (naphthalene chromophore).

- Melting Point Analysis: Compare observed mp with literature values (if available) to detect solvates or polymorphs.

- Elemental Analysis: Confirm C, H, N, and Cl content to validate stoichiometry .

Advanced Research Question: How can researchers design derivatives to study structure-activity relationships (SAR) for biological targets?

Answer:

- Substituent Variation: Replace the 4-chloro group with other halogens (e.g., F, Br) to assess electronic effects on binding affinity.

- Scaffold Hybridization: Fuse the naphthalene core with heterocycles (e.g., pyridine) to enhance solubility or metabolic stability.

- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding via the 3-hydroxy group) .

Basic Research Question: What solvents are compatible with this compound for experimental workflows?

Answer:

Based on SDS data and related compounds:

- Polar aprotic solvents: DMSO, DMF (for reactions requiring high solubility).

- Chlorinated solvents: CHCl₃, DCM (for extraction and chromatography).

- Avoid protic solvents (e.g., water, ethanol) if the compound exhibits hygroscopicity or hydrolytic instability .

Advanced Research Question: How can researchers address discrepancies in reported bioactivity data across studies?

Answer:

- Standardize Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls to minimize variability.

- Metabolic Stability Testing: Evaluate cytochrome P450 interactions to rule out false negatives from rapid degradation.

- Meta-Analysis: Pool data from multiple studies using Bayesian statistics to identify trends obscured by small sample sizes .

Basic Research Question: What are the best practices for long-term storage to prevent degradation?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Desiccation: Use silica gel packs in sealed containers to mitigate hydrolysis.

- Periodic QC: Reassess purity every 6 months via HPLC .

Advanced Research Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound?

Answer:

- Tracer Studies: Synthesize ¹³C-labeled analogs to track metabolic pathways via NMR or mass spectrometry.

- Kinetic Isotope Effects (KIE): Use deuterium at reactive sites (e.g., hydroxyl group) to probe rate-determining steps in catalysis.

- In Vivo Imaging: Incorporate ¹⁸F for PET imaging to study biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.